![molecular formula C14H14O2 B354417 (4'-甲氧基[1,1'-联苯]-4-基)甲醇 CAS No. 20854-60-8](/img/structure/B354417.png)

(4'-甲氧基[1,1'-联苯]-4-基)甲醇

描述

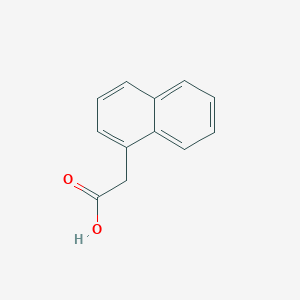

“(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol” is a chemical compound with the molecular formula C13H12O . It has a molecular weight of 184.2338 . The IUPAC Standard InChI is InChI=1S/C13H12O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 .

Molecular Structure Analysis

The molecular structure of “(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol” consists of a biphenyl group with a methoxy group attached to one of the phenyl rings . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

“(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol” is a white powder or crystal . It has a melting point of 86-90 °C and a boiling point of 157 °C at 10 mmHg . The compound is stored at room temperature .

科学研究应用

有机合成

(4’-甲氧基[1,1’-联苯]-4-基)甲醇在有机合成中用作多功能中间体。 它在联苯结构的形成中特别有用,联苯结构由于其稳定性和独特的电子特性而在有机化学中是一种常见的基序 。这些结构对于合成各种复杂的的有机分子至关重要,包括天然产物、药物和聚合物。

药物化学

在药物化学中,这种化合物对于创造具有广泛生物活性的联苯衍生物非常有价值 。这些活性包括抗炎、抗菌和抗肿瘤特性,使其成为开发新药和治疗剂的关键组成部分。

材料科学

(4’-甲氧基[1,1’-联苯]-4-基)甲醇的联苯部分在材料科学中很重要。 它用于生产有机发光二极管 (OLED) 的荧光层,并用作液晶的构建模块 。这些应用对于推动显示器和电子设备的技术发展至关重要。

环境科学

在环境科学中,联苯衍生物因其在高温下的稳定性而被研究作为潜在的热传递剂 。这种特性在设计需要稳定热导体的系统时尤为重要。

分析化学

这种化合物在分析化学中被用作标准或参考物质,因为它具有特征明确的紫外/可见光谱 。它有助于仪器的校准和分析方法的验证,确保测量值的准确性和精确度。

农业

在农业中,联苯衍生物因其在生产保护作物免受害虫和疾病侵害的产品中的应用而受到探索 。这些化合物的稳定性和生物活性使其成为开发新型农用化学品的合适候选者。

安全和危害

“(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol” is classified as a combustible solid . It has a WGK of 3 , indicating that it poses a high hazard to water. The flash point is not applicable . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

作用机制

Target of Action

The primary targets of (4’-Methoxy[1,1’-biphenyl]-4-yl)methanol are currently unknown. The compound is a derivative of biphenyl, which has been studied for its potential use in various applications . .

Mode of Action

It’s known that biphenyl derivatives can interact with various biological targets , but the exact interactions of this compound with its targets, and the resulting changes, are yet to be elucidated.

Biochemical Pathways

Biphenyl-4-methanol has been reported to act as a monofunctional alcohol initiator during the ring-opening polymerization of trimethylene carbonate (TMC) catalyzed by CH3SO3H . .

Result of Action

As a derivative of biphenyl, it may share some of the properties of other biphenyl compounds . .

属性

IUPAC Name |

[4-(4-methoxyphenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRSPKZCGUMKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359992 | |

| Record name | (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20854-60-8 | |

| Record name | (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B354337.png)

![N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine](/img/structure/B354365.png)

![2-[[2-[(4-Tert-butylphenyl)sulfonylamino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B354382.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B354388.png)

![2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid](/img/structure/B354427.png)

![4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid](/img/structure/B354516.png)

![N-[3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B354522.png)

![2-({4-[(Tert-butylamino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B354556.png)

![2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid](/img/structure/B354560.png)

![2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B354564.png)